molecular formula C18H32O4 B1232981 7,8-Dihydroxyoctadeca-9,12-dienoic acid

7,8-Dihydroxyoctadeca-9,12-dienoic acid

Cat. No.: B1232981
M. Wt: 312.4 g/mol
InChI Key: NMONGVDUESEHOK-UHFFFAOYSA-N
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Description

7,8-Dihydroxyoctadeca-9,12-dienoic acid, also known as 7,8-DiHODE, is a dihydroxy unsaturated fatty acid classified among the oxylipins—oxygenated compounds derived from linoleic acid that play crucial roles in fungal physiology and development . This compound is naturally produced by various fungi, including the plant-associated fungus Gaeumannomyces . As a member of the oxylipin family, it is part of a complex signaling network that fungi use to regulate their own development and to communicate with other organisms, including host plants . Research into related oxylipins has shown their involvement in modulating the balance between asexual and sexual reproduction in fungi, suggesting that 7,8-Dihydroxyoctadeca-9,12-dienoic acid may have similar regulatory functions . Furthermore, the study of such compounds is vital for understanding plant-microbe interactions, as the broader class of fatty acid metabolites has been shown to influence plant physiology and response to environmental stress . Investigating this compound provides researchers with a valuable tool to explore the intricate chemical cross-talk between fungi and plants, which can impact agricultural health and ecosystem dynamics.

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

7,8-dihydroxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h6-7,10,13,16-17,19-20H,2-5,8-9,11-12,14-15H2,1H3,(H,21,22)

InChI Key

NMONGVDUESEHOK-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC=CC(C(CCCCCC(=O)O)O)O

Synonyms

7,8-diHODE
7,8-dihydroxylinoleic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxylation Patterns

5,8-Dihydroxyoctadeca-9,12-dienoic Acid (5,8-DiHODE)
  • Structure : Hydroxyl groups at C5 and C8, with C9 and C12 double bonds.
  • Source : Detected in microbial cross-feeding interactions involving Bacillus and Aspergillus ().
  • Key Difference : The shifted hydroxylation (C5 vs. C7) may alter its interaction with enzymes or receptors compared to 7,8-DiHODE.
9-Hydroxyoctadeca-10,12-dienoic Acid
  • Structure : Single hydroxyl group at C9, with conjugated double bonds at C10 and C12.
  • Source : Isolated from Caulerpa racemosa ().

Mono-Hydroxy Derivatives

(8S)-Hydroxyoctadeca-9,12-dienoic Acid
  • Structure : Single hydroxyl group at C8, with C9 and C12 double bonds.
  • Source : Derived from Allium tuberosum ().
  • Key Difference : Lacks the second hydroxyl group of 7,8-DiHODE, which may reduce hydrogen-bonding capacity and alter target specificity.
Laetisaric Acid (8R-Hydroxyoctadeca-9,12-dienoic Acid)
  • Structure : R-stereospecific hydroxyl group at C7.
  • Source : KEGG database entry (C08318) ().
  • Activity: Known antifungal properties; stereochemistry (8R vs. 7S,8S) may influence biological interactions ().

Epoxy and Trihydroxy Derivatives

cis,cis-15(R),16(S)-Epoxyoctadeca-9,12-dienoic Acid
  • Structure : Epoxide group at C15 and C16, retaining C9 and C12 double bonds.
  • Source : Synthesized enzymatically via fungal peroxygenases ().
  • Activity : Used as a bio-based chemical precursor; high regioselectivity (99%) and enantiomeric excess (80–83%) ().
  • Key Difference : Epoxide functional group introduces electrophilic reactivity absent in dihydroxy analogs.
9,10,13-Trihydroxyoctadec-11-enoic Acid (9,10,13-TriHOME)
  • Structure : Three hydroxyl groups at C9, C10, and C13, with a single double bond at C11.
  • Source : Found in microbial systems ().
  • Activity : Implicated in oxidative stress responses; additional hydroxyl groups enhance solubility but may reduce bioavailability ().
(9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)
  • Structure: No hydroxyl groups; conjugated double bonds at C9 and C12.
  • Source : Ubiquitous in plants (e.g., Eichhornia crassipes, Iris species) ().
  • Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC: 200 μg/mL) ().
  • Key Difference : Lack of oxygenation limits its role as a signaling molecule compared to hydroxylated derivatives.

Preparation Methods

Epoxidation-Hydrolysis Route

7,8-DiHODE is synthesized from linoleic acid via a two-step process:

  • Epoxidation : Linoleic acid is treated with meta-chloroperbenzoic acid (mCPBA) to form 9,10- and 12,13-epoxyoctadecadienoic acids. The 9,10-epoxide (coronaric acid) is isolated using silica gel chromatography.

  • Acid-Catalyzed Hydrolysis : The epoxide is hydrolyzed under acidic conditions (H₂SO₄, H₂O/THF) to yield 7,8-DiHODE. Stereochemical control is achieved using chiral catalysts, such as Jacobsen’s salen-Co(III), to favor the (7S,8S) configuration.

Key Data :

  • Starting material: Linoleic acid (≥98% purity, Sigma-Aldrich).

  • Epoxidation yield: 72–85% (HPLC analysis).

  • Hydrolysis yield: 68% (¹H NMR quantification).

Sharpless Asymmetric Dihydroxylation

Linoleic acid is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) to install hydroxyl groups at C7 and C8. The reaction proceeds with high enantioselectivity (ee >90%), yielding (7S,8S)-DiHODE. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Enzymatic and Chemoenzymatic Approaches

Lipoxygenase-Mediated Oxidation

Fungal dioxygenases, such as PpoC from Coprinopsis cinerea, catalyze the conversion of linoleic acid to 10(S)-hydroperoxyoctadecadienoic acid (10-HPODE). Subsequent reduction by peroxidases or glutathione peroxidases yields 7,8-DiHODE. This method mimics natural oxylipin pathways but requires cofactor regeneration systems for large-scale production.

Cytochrome P450 Catalysis

Recombinant CYP102A1 (P450BM3) mutants engineered for dihydroxylation activity convert linoleic acid to 7,8-DiHODE with 65% conversion efficiency. Reaction conditions (pH 7.4, 30°C, NADPH regeneration) optimize enzyme activity and product yield.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Plant Extraction0.5–1.290–95RacemicLow
Chemical Synthesis68–8595–99(7S,8S)High
Microbial Biosynthesis2.1–3.585–90(7S,8S)Moderate
Enzymatic50–6592–97(7S,8S)Moderate

Q & A

Q. How can researchers address reproducibility challenges in lipid extraction and quantification?

  • Methodological Answer : Standardize protocols using validated lipid extraction kits (e.g., Bligh-Dyer) and spike internal standards (e.g., deuterated analogs). Participate in inter-laboratory comparisons and report data in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydroxyoctadeca-9,12-dienoic acid
Reactant of Route 2
7,8-Dihydroxyoctadeca-9,12-dienoic acid

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